1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

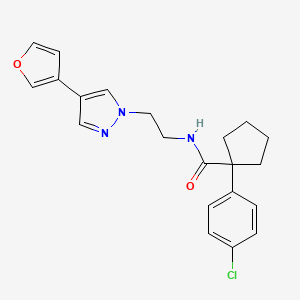

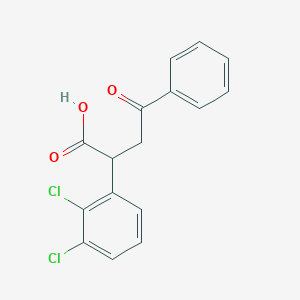

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C10H15N3O4 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused with a carboxylate group . The InChI code for this compound is 1S/C10H15N3O4/c1-10(2,3)17-9(15)13-5-6(11)7(12-13)8(14)16-4/h5H,11H2,1-4H3 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.25 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Antitumor Applications

Novel derivatives of 1,2,5-trisubstituted benzimidazoles were synthesized for potential antitumor applications. These derivatives were produced through a multi-step strategy involving nucleophilic aromatic displacement and solvent-free approaches, highlighting the compound's role in generating new therapeutic agents. Compounds exhibited high activity against various cancer cell lines, suggesting their potential in cancer treatment R. Abonía, et al., 2011.

Multigram Synthesis for Fluorinated Compounds

A study focused on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This research underlines the compound's utility in synthesizing fluorinated derivatives on a multigram scale, which could have implications for pharmaceutical development and materials science Rustam T. Iminov, et al., 2015.

Carbon Dioxide Fixation

The compound was utilized in research focusing on the fixation of carbon dioxide and related small molecules, showcasing its role in developing environmentally beneficial reactions. This study demonstrates the compound's potential in creating zwitterionic, bicyclic boraheterocycles, which could be significant in the field of green chemistry and carbon capture technologies Eileen Theuergarten, et al., 2012.

Reactivity and Derivative Synthesis

Further research delves into the reactivity of specific pyrazole derivatives, emphasizing the synthesis of fused 1,2,4-triazines, which are known for their biologically active properties. Such studies underscore the versatility of 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate derivatives in synthesizing compounds with potential pharmacological actions L. Mironovich, D. Shcherbinin, 2014.

Ligand Synthesis and Coordination Chemistry

Investigations into new syntheses of pyrazoles with functionalized substituents reveal the compound's significance in ligand synthesis, impacting coordination chemistry and catalysis. The ability to introduce various substituents at specific positions on the pyrazole ring highlights its utility in creating sophisticated chemical architectures for catalytic and material science applications D. Grotjahn, et al., 2002.

Safety and Hazards

This compound is classified as an irritant . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity .

Biochemical Pathways

Related compounds have been known to influence a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which can greatly impact their bioavailability and therapeutic efficacy .

Result of Action

Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and influence on gene expression .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUOORGRDGCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)